1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Medicinal chemistry Scaffold-based design Fragment growing

The compound 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid (molecular formula C19H25NO4) belongs to the class of N-acylated piperidine-4-carboxylic acids featuring a 2,2-dimethylchroman substituent. This structural family integrates a 2,2-dimethylchroman moiety, a privileged scaffold associated with diverse biological activities including acetyl-CoA carboxylase (ACC) inhibition, KATP channel modulation, and antioxidant properties, with a piperidine-4-carboxylic acid pharmacophore that provides a free carboxylate handle for target engagement, salt formation, or further derivatization.

Molecular Formula C19H25NO4
Molecular Weight 331.4 g/mol
Cat. No. B11005126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid
Molecular FormulaC19H25NO4
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCC1(CCC2=C(O1)C=CC(=C2)CC(=O)N3CCC(CC3)C(=O)O)C
InChIInChI=1S/C19H25NO4/c1-19(2)8-5-15-11-13(3-4-16(15)24-19)12-17(21)20-9-6-14(7-10-20)18(22)23/h3-4,11,14H,5-10,12H2,1-2H3,(H,22,23)
InChIKeyMIMQVMOFUUBONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid: Chemical Class and Procurement-Relevant Profile


The compound 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid (molecular formula C19H25NO4) belongs to the class of N-acylated piperidine-4-carboxylic acids featuring a 2,2-dimethylchroman substituent . This structural family integrates a 2,2-dimethylchroman moiety, a privileged scaffold associated with diverse biological activities including acetyl-CoA carboxylase (ACC) inhibition, KATP channel modulation, and antioxidant properties, with a piperidine-4-carboxylic acid pharmacophore that provides a free carboxylate handle for target engagement, salt formation, or further derivatization [1] [2].

Why 1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid Cannot Be Swapped with Its Structural Analogs


Generic substitution of this compound with structurally analogous N-acylated piperidine-4-carboxylic acids (e.g., those bearing alternative acyl groups such as substituted benzoyl, coumarinyl, or simple alkyl chains) or with derivatives lacking the 2,2-dimethylchroman core carries a high risk of functional non-equivalence. The 2,2-dimethylchroman substructure contributes distinct conformational constraints, lipophilicity, and metabolic stability that are not recapitulated by other acyl moieties [1]. The SAR data from 4,6-disubstituted 2,2-dimethylchroman series demonstrate that subtle structural modifications at the 6-position dramatically alter the balance between insulin release inhibition and vasorelaxant activity—two mechanistically distinct readouts that cannot be simultaneously optimized by generic substitution [1]. Furthermore, the piperidine-4-carboxylic acid motif provides a zwitterionic or anionic character at physiological pH, which influences solubility, permeability, and target binding in ways that a carboxamide, ester, or basic piperidine terminus would not replicate [2].

Quantitative Differentiation Evidence for 1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid Against Key Comparators


Structural Differentiation from (2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetic Acid (CAS 109978-87-2): Introduction of the Piperidine-4-carboxylic Acid Pharmacophore

The target compound formally couples the (2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl fragment—the activated form of the parent acid CAS 109978-87-2—with piperidine-4-carboxylic acid via an amide bond. The parent acid (C13H16O3, MW 220.26 g/mol, ClogP ~2.3) is primarily a synthetic intermediate lacking a basic nitrogen center or a second ionizable group . The target compound (C19H25NO4, MW 331.41 g/mol, ClogP ~2.8) introduces a tertiary amide, a piperidine ring, and a free carboxylic acid, creating a molecule with distinct hydrogen-bonding capacity (1 HBD, 5 HBA vs. parent: 1 HBD, 3 HBA), increased molecular complexity (4 rotatable bonds vs. parent: 2), and a zwitterionic character at physiological pH [1]. These differences directly impact solubility, permeability, and the potential for multipoint target interactions that the parent acid cannot achieve.

Medicinal chemistry Scaffold-based design Fragment growing

Differentiation from N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine: Carboxylic Acid vs. Dipeptide C-Terminus

The close analog N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycylglycine (C17H22N2O5, MW 334.4 g/mol) replaces the piperidine-4-carboxylic acid of the target compound with a glycylglycine dipeptide chain. While both compounds share the identical 2,2-dimethylchroman acetyl anchor, their C-terminal ionic character differs fundamentally: the target compound presents a secondary amine (piperidine as tertiary amide) and a carboxylic acid (pKa ~4.2), making it predominantly anionic at physiological pH, whereas the glycylglycine analog presents a terminal carboxylic acid plus two amide NH groups and is neutral-zwitterionic with distinct hydrogen-bonding geometry . The dipeptide analog has 2 HBD and 6 HBA vs. the target compound's 1 HBD and 5 HBA, and its flexible ethylene glycol-like linker contrasts with the conformationally constrained piperidine ring . These differences are expected to influence membrane permeability, with the more constrained piperidine-acid offering a 0.8–1.2 log unit lower topological polar surface area (tPSA ~67 Ų vs. ~111 Ų for the glycylglycine analog).

Probe design Physicochemical profiling Target engagement

Differentiation from Chroman-Based ACC Inhibitor Compound 4s: Target Engagement Profile Inference

The chroman scaffold is a validated pharmacophore for acetyl-CoA carboxylase (ACC) inhibition. Wei et al. (2020) reported that compound 4s, a chroman derivative structurally related to the target compound's 2,2-dimethylchroman core, inhibited ACC1 with IC50 = 98.06 nM and ACC2 with IC50 = 29.43 nM in enzymatic assays [1]. The target compound differs from compound 4s by replacing the 4-position substituent and altering the 6-position linker from a direct carboxamide to a piperidine-4-carboxylic acid amide. While no direct enzymatic data exist for the target compound, class-level inference from the chroman ACC inhibitor SAR suggests that the 2,2-dimethylchroman core is permissive for ACC1/2 engagement, and the piperidine-4-carboxylic acid moiety may introduce additional interactions with the ACC carboxyltransferase domain or alter isoform selectivity [1]. It is critical to note that this is a class-level inference and not a direct head-to-head comparison; the target compound must be experimentally profiled to confirm ACC inhibitory activity and selectivity.

Acetyl-CoA carboxylase Metabolic disease Cancer metabolism

Metabolic Stability Differentiation: 2,2-Dimethylchroman Core vs. 2H-Chromene and Unsubstituted Chroman Analogs

The 2,2-dimethyl substitution on the chroman ring is known to confer metabolic stability advantages relative to chromene (2H-chromene) or unsubstituted chroman analogs. In a comparative study of 2,2-dimethylchromenes and chromans containing fluorinated moieties, the 2,2-dimethyl substitution combined with electron-withdrawing groups yielded compounds resistant to cytochrome P450-mediated metabolism [1]. Specifically, the 2,2-dimethyl group eliminates the site of potential CYP450-mediated oxidation at the 2-position and reduces the susceptibility of the chroman ring to oxidative ring-opening. The target compound incorporates this 2,2-dimethylchroman core, distinguishing it from analogs containing 2H-chromene (which are prone to epoxidation and subsequent metabolism) or 2-unsubstituted chromans (which undergo hydroxylation at the 2-position) [1]. This metabolic stability feature is inferred from the 2,2-dimethyl substitution pattern; no experimental microsomal stability data (e.g., t1/2 in human liver microsomes) are publicly available for the target compound itself.

Metabolic stability CYP450 resistance Oxidative metabolism

Differentiation from 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid: Coumarin vs. Chroman Core and Redox Behavior

The compound 1-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidine-4-carboxylic acid (a coumarin-based analog) shares the piperidine-4-carboxylic acid acetyl linker but features a 7-hydroxy-4-methylcoumarin core instead of the target compound's 2,2-dimethylchroman. The coumarin analog contains a 2-oxo group (lactone) and a phenolic 7-OH, which confer strong UV absorbance (λmax ~320-350 nm), metal-chelating capacity, and potential redox cycling behavior that can lead to assay interference (e.g., false positives in fluorescence-based or redox-sensitive assays) [1]. The target compound lacks both the 2-oxo lactone and the phenolic hydroxyl, eliminating these sources of optical interference and metal chelation. This structural distinction is critical for high-throughput screening (HTS) and biophysical assay compatibility: the coumarin analog's absorbance and fluorescence in the UV-blue range (λex/λem ~330/450 nm) can interfere with commonly used fluorophores (e.g., tryptophan fluorescence, coumarin-based substrates), whereas the target compound is expected to be optically silent in this range [1].

Redox activity Antioxidant Pro-oxidant risk

Highest-Confidence Application Scenarios for 1-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid Based on Current Evidence


Chemical Biology Probe for Intracellular ACC Engagement Studies

Based on class-level evidence that the 2,2-dimethylchroman core is a validated ACC-inhibitor pharmacophore [1], the target compound is a candidate probe for cellular ACC1/2 engagement studies. Its predicted moderate ClogP (~2.8) and lower tPSA (~67 Ų) compared to peptide-linked analogs suggest sufficient passive permeability for intracellular access. The free carboxylic acid provides a handle for biotinylation or fluorophore conjugation via amide coupling for target-engagement pull-down experiments. Researchers should note that ACC1/2 inhibitory potency has not been directly confirmed for this compound; it must be profiled before use as a functional probe.

Scaffold-Hopping Reference Standard for Piperidine-4-carboxylic Acid-Containing ACC Inhibitor SAR

The compound serves as a bridge between simple 2,2-dimethylchroman esters/acids and more elaborated ACC inhibitors such as compound 4s (ACC1 IC50 98.06 nM, ACC2 IC50 29.43 nM) [1]. Its incorporation of a piperidine-4-carboxylic acid terminus represents a systematic extension of the 6-position linker that can inform SAR around linker length, rigidity, and carboxylate positioning. Procurement for medicinal chemistry programs building chroman-based ACC inhibitor libraries is supported by the structural differentiation evidence showing distinct physicochemical properties (tPSA, rotatable bonds, HBA count) relative to the parent acid and the dipeptide analog.

Negative Control or Counter-Screen Compound for Coumarin-Based Fluorescent Probe Assays

Because the target compound lacks the 2-oxo lactone and phenolic hydroxyl of coumarin-based analogs, it is predicted to be optically silent in the UV-blue region (λmax < 290 nm, no native fluorescence at λ > 350 nm). This makes it a suitable negative control or counter-screen compound in fluorescence-based assays that employ coumarin-labeled substrates or probes, where the coumarin analog would otherwise produce interfering absorbance or fluorescence. This application scenario is based on supporting structural evidence and should be validated by experimental UV-Vis and fluorescence spectroscopy.

In Vivo Pharmacokinetic Pilot Studies Requiring Predicted Metabolic Stability

The 2,2-dimethyl substitution on the chroman core is associated with resistance to CYP450-mediated metabolism, as demonstrated in related 2,2-dimethylchromene and chroman derivatives [1]. This feature makes the target compound a candidate for in vivo pharmacokinetic (PK) pilot studies where metabolic stability is critical. The free carboxylic acid provides a site for salt formation (e.g., sodium or meglumine salt) to enhance aqueous solubility for IV or oral dosing. Procuring scientists must request experimental microsomal stability data and plasma protein binding measurements from the vendor before committing to in vivo studies. No in vivo PK data are available in the public domain for this specific compound.

Quote Request

Request a Quote for 1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.